molecular formula C13H18N2O5 B13956192 Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- CAS No. 63991-35-5

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-

Cat. No.: B13956192
CAS No.: 63991-35-5
M. Wt: 282.29 g/mol
InChI Key: UOUMIWURLSNKSG-UHFFFAOYSA-N
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Description

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is a chemical compound with the molecular formula C13H18N2O5. It is also known as 3,4-Bis(N,N-dimethylcarbamoyloxy)benzyl alcohol. This compound is characterized by the presence of two dimethylcarbamoyloxy groups attached to the benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- often involves the use of advanced catalytic processes. For example, the hydrogenation of benzaldehyde in the presence of a palladium catalyst can produce benzyl alcohol, which can then be further reacted with dimethylcarbamoyl chloride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The dimethylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl alcohol
  • 3,4-Dimethylcarbamoyloxybenzyl alcohol
  • 4-Hydroxybenzyl alcohol

Uniqueness

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- is unique due to the presence of two dimethylcarbamoyloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its utility in various scientific and industrial applications .

Properties

CAS No.

63991-35-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H18N2O5/c1-14(2)12(17)19-10-6-5-9(8-16)7-11(10)20-13(18)15(3)4/h5-7,16H,8H2,1-4H3

InChI Key

UOUMIWURLSNKSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)CO)OC(=O)N(C)C

Origin of Product

United States

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